Ophiopogonanone B

Description

Contextualization within Natural Product Chemistry

Ophiopogonanone B is a naturally occurring compound that has garnered interest within the field of natural product chemistry. ontosight.aibiosynth.com This domain of chemistry focuses on chemical substances produced by living organisms. The study of natural products like this compound is significant as they have been a rich source of lead compounds in drug discovery. ontosight.ai

Research into this compound involves its isolation from natural sources, structural elucidation, and investigation of its biological activities. researchgate.net Scientists study its potential therapeutic effects, particularly those related to oxidative stress and inflammation. biosynth.com The compound's natural origin and multifunctional properties make it a subject of interest for researchers exploring novel therapeutic agents derived from traditional medicinal sources. biosynth.com Investigations into its biological effects typically involve both in vitro (cell culture) and in vivo (animal model) experiments to evaluate its efficacy. ontosight.ai Furthermore, the synthesis of this compound and its derivatives is an area of active research, allowing for the creation of analogs and the exploration of structure-activity relationships. ontosight.airesearchgate.net

Origin and Traditional Significance in Phytomedicine

This compound is extracted from the root tubers of Ophiopogon japonicus, a plant commonly known as dwarf lilyturf or mondo grass. biosynth.commdpi.com This plant is a well-known traditional Chinese medicine (TCM) with a long history of use in China, Japan, and other Southeast Asian countries. researchgate.netstuartxchange.org

In the framework of Traditional Chinese Medicine, the root of the plant, known as Radix Ophiopogonis or "Maidong," is believed to have properties of nourishing yin, promoting the production of body fluids, and moistening the lungs. researchgate.net It has been traditionally used for conditions such as cough, insomnia, and constipation. researchgate.netstuartxchange.org

This compound is a key active component in some traditional formulations. For instance, it is a predominant active compound found in "Qinbai," a traditional Chinese medicine preparation developed for treating pneumonia in children caused by Mycoplasma pneumoniae. nih.govresearchgate.netfrontiersin.org The presence of this compound in plants with a long history of medicinal use underscores its significance in phytomedicine.

Classification as a Homoisoflavonoid

Chemically, this compound is classified as a homoisoflavonoid. researchgate.netnih.govmedchemexpress.com Homoisoflavonoids are a relatively rare subclass of flavonoids. nih.gov Flavonoids are a large group of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. frontiersin.org Homoisoflavonoids are distinguished by an additional carbon atom, possessing a C6-C3-C1-C6 framework. nih.gov

The classification of homoisoflavonoids is based on variations in their carbon framework. researchgate.net They are generally divided into five major groups, one of which is the 3-benzyl-chroman-4-ones. researchgate.net this compound belongs to this structural group. researchgate.net Homoisoflavonoids have been primarily isolated from plants belonging to the Asparagaceae and Fabaceae families, with a significant number identified from the genus Ophiopogon. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1316759-83-7 | biosynth.com |

| Chemical Formula | C18H18O5 | biosynth.com |

| Molecular Weight | 314.3 g/mol | biosynth.com |

Table 2: Research Highlights of this compound

| Area of Research | Finding | Source |

| Biological Activity | Exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and modulating inflammatory pathways. biosynth.com | biosynth.com |

| Pharmacological Potential | Investigated for its role in managing conditions associated with oxidative stress and inflammation. biosynth.com | biosynth.com |

| Antitussive Effects | Shown to alleviate cough in mice infected with Mycoplasma pneumoniae by reducing the expression of TRPA1, SP, and CGRP. nih.gov | nih.govresearchgate.net |

| Cytotoxicity | Demonstrates cytotoxicity against human lung cancer cells with an IC50 value of 15.42 μM. medchemexpress.com | medchemexpress.com |

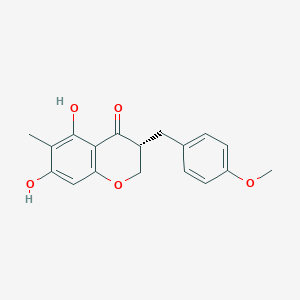

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8,12,19-20H,7,9H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKTNVQRTUZRS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Extraction Methodologies

Natural Sources and Specific Plant Parts

Ophiopogonanone B is a naturally occurring compound found primarily in the plant kingdom. biosynth.com It is a characteristic metabolite of plants belonging to the genera Ophiopogon and Liriope within the Asparagaceae family. frontiersin.orguzh.ch

The primary and most abundant natural source of this compound is Ophiopogon japonicus (L. f.) Ker-Gawl, commonly known as dwarf lilyturf. biosynth.comusbio.netmedchemexpress.com Specifically, the compound is extracted from the tuberous roots of the plant, which are often referred to as fibrous roots in some literature. biosynth.comuzh.chchemfaces.com These roots have a long history of use in traditional Chinese medicine. brieflands.com While Ophiopogon japonicus is the principal source, this compound has also been isolated from Liriope graminifolia. frontiersin.org

Research indicates that homoisoflavonoids, the class of compounds to which this compound belongs, are predominantly found in the bulbs and rhizomes of plants within the Asparagaceae and Fabaceae families. nih.gov

Advanced Extraction Techniques from Botanical Material

The extraction of this compound and other homoisoflavonoids from plant material has evolved from traditional methods to more advanced and efficient techniques. The goal of these modern approaches is to enhance the yield and purity of the extracted compounds while minimizing the use of harsh solvents and reducing extraction time and energy consumption. chemmethod.comresearchgate.net

Initially, the dried and ground tuberous roots of Ophiopogon japonicus are subjected to extraction. nih.govnih.gov Common solvents used for the initial extraction include methanol (B129727), ethanol, chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. chemfaces.combrieflands.com A mixture of chloroform and methanol (1:1, v/v) has been noted for its effectiveness in extracting homoisoflavonoids. brieflands.com

Advanced extraction techniques that are applicable to the isolation of phytochemicals like this compound include:

Supercritical Fluid Extraction (SFE): This technique often utilizes supercritical carbon dioxide (CO2) as a solvent. researchgate.netmdpi.com It is valued for its ability to selectively extract compounds with low polarity. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which disrupt plant cell walls and facilitate the release of bioactive compounds. chemmethod.comcrsubscription.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. chemmethod.comnih.gov

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency. chemmethod.commdpi.com

Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes to break down the plant cell wall, aiding in the release of intracellular compounds. chemmethod.comnih.gov

The selection of the most appropriate extraction technique depends on the specific characteristics of the target compound and the intended application of the extract. nih.gov

Chromatographic Isolation and Purification Procedures

Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the crude extract. Due to the presence of numerous other compounds, including other homoisoflavonoids with similar polarities, this purification process is crucial. akjournals.com

Commonly used chromatographic methods include:

Column Chromatography (CC): Silica (B1680970) gel column chromatography is a fundamental step in the separation process. akjournals.comnih.gov The crude extract is loaded onto a column packed with silica gel, and different solvents or solvent mixtures are used to elute the compounds based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique used for both analytical and preparative purposes. usbio.netresearchgate.net A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid like formic acid or acetic acid to improve peak shape. brieflands.comnih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for separating compounds with similar polarities, such as homoisoflavonoid analogues. akjournals.com Recycling HSCCC can further enhance the resolution of these separations. akjournals.com

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography method is often used for further purification, with solvents like a chloroform-methanol mixture. nih.gov

The purity of the isolated this compound is typically confirmed by HPLC analysis, with purity levels of around 98% being reported. usbio.net

Analytical Detection and Characterization Methodologies in Research Contexts

Once isolated, this compound is subjected to various analytical techniques to confirm its identity and elucidate its structure. These methods are standard in phytochemical research.

The primary techniques used for the characterization of this compound include:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. nih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and high-resolution mass spectrometry (e.g., UPLC-Q/TOF-MS) provide precise mass data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are used to determine the complete chemical structure of the molecule, including the connectivity of atoms and the stereochemistry. nih.govsci-hub.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to observe the electronic transitions within the molecule and provides information about the chromophores present. brieflands.com The detection wavelength for homoisoflavonoids is often set around 296 nm or 285 nm. brieflands.comakjournals.com

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This technique combines the separation power of HPLC with the spectral information from a diode array detector, allowing for the simultaneous quantification and UV spectral analysis of the compound. brieflands.com

The combination of these analytical methods allows for the unambiguous identification and characterization of this compound in research settings.

Structural Elucidation and Chemical Analogues

General Structural Features of Ophiopogonanone B

This compound is classified as a homoisoflavonoid, which is a specific type of flavonoid characterized by a C6-C3-C6 carbon skeleton where the B-ring is linked to the C-ring via an additional methylene (B1212753) bridge. jst.go.jp This core structure is a 3-benzylchroman-4-one.

The definitive structure of this compound was determined through comprehensive spectroscopic analysis. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. nih.govresearchgate.net Mass spectrometry helps in determining the molecular weight and elemental composition, while 1D and 2D NMR experiments (like ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) reveal the precise arrangement of atoms and the connectivity between them. lehigh.eduresearchgate.netsfasu.edu For instance, analysis of this compound has confirmed its molecular formula as C₁₈H₁₈O₅ and a molecular weight of approximately 314.33 g/mol . cymitquimica.comchemfaces.com

Table 1: Key Structural and Chemical Data for this compound

| Property | Data |

|---|---|

| Compound Name | This compound |

| Chemical Class | Homoisoflavonoid |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol cymitquimica.comchemfaces.com |

| Core Structure | 3-benzylchroman-4-one |

| Natural Source | Ophiopogon japonicus chemfaces.com |

Identification and Elucidation of Related Homoisoflavonoidal Analogues

The plant Ophiopogon japonicus is a rich source of a diverse array of homoisoflavonoids, many of which are structurally analogous to this compound. jst.go.jpd-nb.info The isolation and characterization of these related compounds have been the focus of numerous phytochemical studies. The process typically involves extraction from the plant material, followed by separation and purification using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC). tandfonline.com

Once isolated, the structures of these analogues are elucidated using the same spectroscopic methods employed for this compound, namely MS and NMR, and occasionally circular dichroism (CD) to determine stereochemistry. jst.go.jpjst.go.jp These investigations have led to the identification of a large family of related homoisoflavonoids from Ophiopogon japonicus. researchgate.net Variations among these analogues typically involve different substitution patterns on the A and B rings, such as the presence, absence, or different positioning of hydroxyl, methoxy (B1213986), and methyl groups. nih.gov Some compounds also feature additional functionalities like aldehyde groups or methylenedioxy bridges. ontosight.ainih.gov

The study of these analogues provides valuable insight into the structural diversity of homoisoflavonoids within this plant species.

**Table 2: Homoisoflavonoidal Analogues Identified from *Ophiopogon japonicus***

| Compound Name |

|---|

| 6-aldehydo-isothis compound ontosight.ai |

| Homoisopogon A jst.go.jpjst.go.jp |

| Methylophiopogonanone A ebi.ac.uknih.gov |

| Methylthis compound nih.gov |

| Ophiopogonanone A nih.govphytopurify.com |

| Ophiopogonanone C chemfaces.com |

| Ophiopogonanone D tandfonline.com |

| Ophiopogonanone E nih.gov |

| Ophiopogonanone F phytopurify.com |

| Ophiopogonanone G tandfonline.com |

| Ophiopogonanone H researchgate.net |

| Ophiopogonone E researchgate.net |

Synthetic Approaches and Chemical Modifications

Total Synthesis of Ophiopogonanone B and its Stereoisomers

While the specific total synthesis of this compound has not been extensively detailed in publicly available literature, a significant breakthrough was the first total synthesis of its close analogue, (±)-Methylthis compound, by Fujii and colleagues in 2008. clockss.org This synthesis provided a crucial route to the core homoisoflavanone structure and confirmed the structure of the methylated derivative. clockss.orgresearchgate.net

Key steps in the synthesis of (±)-Methylthis compound:

Claisen-Schmidt Condensation: The initial step involved the condensation of 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone with 4-methoxybenzaldehyde. This reaction forms a chalcone (B49325) intermediate, which is a common precursor for flavonoids and homoisoflavonoids. researchgate.net

Reductive Cyclization: The resulting chalcone underwent a reductive cyclization. This key step, often achieved using a reducing agent like sodium borohydride (B1222165) followed by acid-catalyzed cyclization, forms the chromanone ring system characteristic of homoisoflavanones.

Formation of the Benzyl (B1604629) Group: The final stage of the reported synthesis involved the formation of the 3-(4-methoxybenzyl) group to yield the target molecule, (±)-Methylthis compound. clockss.org

This synthetic pathway is significant as it provides a foundational methodology that could be adapted for the synthesis of this compound itself and its various stereoisomers. clockss.org Achieving an asymmetric synthesis, which would yield specific enantiomers (R- or S-isomers), would likely involve strategies such as ruthenium-catalyzed asymmetric transfer hydrogenation or lipase-catalyzed reactions, which have been successfully applied to other homoisoflavanones. researchgate.net

Design and Synthesis of this compound Derivatives

The development of this compound derivatives is driven by the aim of exploring and optimizing the biological activities of the parent compound. This involves both the isolation of new, naturally occurring derivatives and the chemical synthesis of novel analogues.

Naturally Occurring Derivatives: Research on the chemical constituents of Ophiopogon japonicus has led to the isolation and characterization of several new homoisoflavonoid derivatives structurally related to this compound. These discoveries expand the chemical diversity of this class of compounds. Two such examples are Ophiopogonone E and Ophiopogonanone H. researchgate.netimpactfactor.org The isolation of these compounds suggests that the plant's biosynthetic machinery produces a range of related structures, offering templates for further synthetic modification. researchgate.net

Synthetic Derivatives: The synthetic route established for (±)-Methylthis compound serves as a valuable platform for creating novel derivatives. clockss.org By modifying the starting materials—the acetophenone (B1666503) and the benzaldehyde—chemists can introduce a variety of substituents onto both the A and B rings of the homoisoflavanone scaffold. For instance, using different substituted benzaldehydes in the initial condensation step would lead to derivatives with diverse functionalities on the B-ring and the benzyl moiety.

General strategies for synthesizing flavonoid derivatives that are applicable to this compound include:

Scaffold Hopping: Designing and synthesizing compounds with a different core structure but similar three-dimensional arrangement of functional groups. smolecule.com

Modification of Functional Groups: Altering existing functional groups, such as the hydroxyl and methoxy (B1213986) groups on the chromanone ring, can influence the molecule's properties. For example, methylation or demethylation can occur. chembk.com

Introduction of New Substituents: Adding groups like halogens or acetyl groups to the aromatic rings can significantly alter biological activity. researchgate.net

These synthetic and semi-synthetic approaches are crucial for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the compound's biological effects and to develop new derivatives with enhanced potency or selectivity. clockss.org

Preclinical Biological Activities

Antioxidant Activity Investigations

Ophiopogonanone B has demonstrated notable antioxidant properties in various studies. Homoisoflavonoids, including this compound, are recognized for their antioxidant capabilities. tcmsp-e.comontosight.ai Research has shown that the majority of homoisoflavonoids can scavenge hydroxyl radicals (·OH) and hydrogen peroxide (H2O2) in vitro to some extent, with their bioactivity being related to their specific structures. researchgate.net

In a study comparing various extracts from O. japonicus root, the chloroform (B151607)/methanol (B129727) extract, which was rich in homoisoflavonoids, exhibited the strongest antioxidant activity. nih.gov Another related compound, Methylthis compound, was found to have the highest antioxidant ability across four different antioxidant testing methods. nih.govresearchgate.net These findings suggest that the antioxidant activity of O. japonicus root is closely linked to its homoisoflavonoid content. nih.gov The antioxidant effects of these compounds are considered beneficial for human health. researchgate.net

Anti-inflammatory Modulations in Cellular and Animal Models

This compound and related homoisoflavonoids have been shown to possess anti-inflammatory properties. researchgate.netnih.gov These compounds have been investigated for their ability to modulate inflammatory responses in various preclinical models. nih.govimpactfactor.orgresearchgate.net

In one study, several homoisoflavonoids isolated from Ophiopogon japonicus demonstrated potent inhibitory effects on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced murine microglial cells (BV-2). researchgate.net Specifically, compounds like ophiopogonanone H showed significant inhibition of NO production. researchgate.net Further research has indicated that the anti-inflammatory activity of some homoisoflavonoids may be exerted by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway, such as ERK1/2 and JNK, which in turn decreases the production of NO and pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Methanol extracts of Ophiopogon japonicus, containing compounds such as methylophiopogonanone A, methylthis compound, and ophiopogonanone A, were found to significantly downregulate the expression of interleukin (IL)-6 and IL-8 in senescent normal human dermal fibroblasts. researchgate.netscience.gov This suggests a potential role in mitigating chronic inflammation associated with aging. researchgate.net In animal models of Mycoplasma pneumoniae infection, this compound treatment led to reduced inflammatory cell infiltration in lung tissue, confirming its efficacy in alleviating inflammatory responses. nih.gov

Antitussive Efficacy in Animal Models

This compound has been identified as a principal active compound with cough-suppressing properties. researchgate.netnih.gov Its efficacy has been demonstrated in animal models of cough. nih.govresearchgate.net

In a study involving mice with cough induced by Mycoplasma pneumoniae infection, this compound treatment resulted in a prolonged cough latency and a reduced number of coughs. nih.gov The high-dose this compound group showed a substantial reduction in cough episodes, suggesting significant antitussive potency. nih.gov

The proposed mechanism for its antitussive effect involves the downregulation of the transient receptor potential ankyrin 1 (TRPA1) receptor, which is a key factor in the cough reflex. nih.govresearchgate.net this compound was shown to decrease the expression of TRPA1, as well as the neuropeptides Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), in the lung tissue of the model mice. nih.govresearchgate.net This suggests that this compound may inhibit the activation of TRPA1, thereby reducing the release of SP and CGRP and alleviating the cough reflex. nih.gov

Antiproliferative and Cytotoxic Effects on Specific Cell Lines

This compound has been investigated for its potential to inhibit the growth of and cause toxicity to various cancer cell lines.

It has demonstrated cytotoxic activity against the human lung cancer A549 cell line, with a reported IC50 value of 15.42 μM. medchemexpress.com Another related compound, Ophiopogonin B, has shown cytotoxic activity against 11 different lung cancer cell lines. nih.gov It was found to suppress the viability and proliferation of A549, NCI-H1299, and NCI-H460 non-small cell lung carcinoma cells in a concentration-dependent manner, with IC50 values of 14.22 ± 1.94 μM, 12.14 ± 2.01 μM, and 16.11 ± 1.83 μM, respectively. nih.gov

Furthermore, 8-Formylthis compound, a derivative, has been shown to suppress cell viability in a dose-dependent manner in several cancer cell lines including CNE-1, CNE-2, Neuro-2a, SK-Hep1, HeLa, and MGC-803 cells. nih.gov This compound was also found to inhibit cell migration and invasion in malignant cells. nih.gov Ophiopogonone A has also been noted for its potential anticancer effects. ontosight.ai

Table 1: Cytotoxic Effects of this compound and Related Compounds on Cancer Cell Lines

| Compound | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| This compound | A549 (Human Lung Cancer) | Cytotoxicity | 15.42 μM | medchemexpress.com |

| Ophiopogonin B | A549 (Non-small Cell Lung Carcinoma) | Suppressed viability and proliferation | 14.22 ± 1.94 μM | nih.gov |

| NCI-H1299 (Non-small Cell Lung Carcinoma) | 12.14 ± 2.01 μM | |||

| NCI-H460 (Non-small Cell Lung Carcinoma) | 16.11 ± 1.83 μM | |||

| 8-Formylthis compound | CNE-1 (Nasopharyngeal Carcinoma) | Suppressed cell viability | Dose-dependent | nih.gov |

| CNE-2 (Nasopharyngeal Carcinoma) | ||||

| Neuro-2a (Mouse Neuroblastoma) | ||||

| SK-Hep1 (Human Liver Adenocarcinoma) | ||||

| HeLa (Human Cervical Cancer) | ||||

| MGC-803 (Human Gastric Cancer) |

Cardiovascular Systemic Research in Preclinical Models

Research suggests that this compound and related compounds found in Ophiopogon japonicus may have protective effects on the cardiovascular system. tcmsp-e.comresearchgate.net The herb itself has been traditionally used for treating cardiovascular diseases, and modern pharmacological studies have begun to explore the mechanisms behind these effects. nih.govimpactfactor.org

One of the proposed mechanisms is through the compound's antioxidant activity, which can help protect vascular endothelial cells from damage induced by factors like lipopolysaccharides. tcmsp-e.com Additionally, some homoisoflavonoids have been noted for their ability to inhibit platelet aggregation. tcmsp-e.com

A related compound, Methylthis compound (MO-B), has been studied for its protective effects on human umbilical vein endothelial cells (HUVECs) against hydrogen peroxide-induced injury. nih.gov The study found that MO-B could inhibit the production of malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing the activity of superoxide (B77818) dismutase (SOD), indicating its antioxidative potential in a cardiovascular context. nih.gov Formulations containing Ophiopogon japonicus, such as YiQiFuMai (YQFM) injection, have been shown in preclinical and clinical studies to improve cardiac function and inhibit ventricular remodeling. frontiersin.org

Metabolic Regulation Studies

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have been investigated for their potential role in metabolic regulation, particularly in relation to hyperglycemia. tcmsp-e.comnih.gov The root of O. japonicus has been traditionally used to treat conditions like hyperglycemia. nih.gov

While direct studies on this compound's effect on metabolic regulation are limited, research on related homoisoflavonoids and extracts of O. japonicus provide some insights. For instance, some homoisoflavonoids have been reported to have anti-hyperglycemic effects. nih.gov Furthermore, polysaccharides from Ophiopogon japonicus have demonstrated significant hypoglycemic effects. researchgate.net The application of certain agricultural agents has been shown to increase the content of compounds like Methylophiopogonone B and Ophiopoganone E in the plant, which are noted for their medicinal value. mdpi.com

Dermatological Research Applications (e.g., Melanogenesis Inhibition)

In the field of dermatological research, a related compound, Methylthis compound (MOPB), has been studied for its effects on melanogenesis, the process of melanin (B1238610) production. researchgate.netchemfaces.com

MOPB has been shown to inhibit the transfer of melanosomes to keratinocytes and suppress melanocyte dendrite outgrowth. chemfaces.com This action is thought to be mediated through the activation of Rho, a small GTP-binding protein, which leads to dendrite retraction. researchgate.netchemfaces.com By inhibiting melanocyte dendrite outgrowth, MOPB was able to suppress pigmentation in a three-dimensional skin culture model. chemfaces.com

Importantly, it was noted that MOPB did not appear to influence melanin synthesis or the expression of melanogenic enzymes directly. researchgate.net Instead, its effect is on the transfer of melanin, suggesting a potential application in controlling skin pigmentation. researchgate.netchemfaces.com

Enzyme and Protein Target Inhibition Studies

This compound has been the subject of preclinical investigations to determine its effects on various enzymes and protein targets. Research indicates its potential to modulate key proteins involved in inflammatory and sensory signaling pathways.

Studies have explored the inhibitory effects of this compound on Transient Receptor Potential Ankyrin 1 (TRPA1), a crucial ion channel involved in the cough reflex and inflammatory responses. nih.gov In-silico molecular docking studies have suggested that this compound can bind effectively to the TRPA1 protein. nih.gov This binding is thought to inhibit the activation of TRPA1, which in turn reduces the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). nih.gov Experimental evidence from a study on Mycoplasma pneumoniae-infected mice demonstrated that treatment with this compound led to a downregulation of the expression of TRPA1, SP, and CGRP at both the protein and mRNA levels. nih.gov This suggests an indirect inhibitory effect on the signaling cascade mediated by these proteins.

Another protein of interest in the study of this compound's biological activity is Protein Tyrosine Phosphatase 1B (PTP1B). While direct inhibitory studies on this compound are limited in the provided context, a closely related compound, Ophiopogonin-B, has been shown to inhibit PTP1B. It is important to note that Ophiopogonin-B is a distinct chemical entity from this compound. Research on Ophiopogonin-B has indicated that it can suppress the expression of PTP1B in a concentration-dependent manner in hepatocellular carcinoma cells. nih.gov

The following table summarizes the observed inhibitory effects of this compound on specific enzyme and protein targets based on preclinical research findings.

| Target Enzyme/Protein | Type of Study | Observed Effect of this compound | Research Model |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | In-silico and In-vivo | Downregulation of protein and mRNA expression; potential direct binding and inhibition of activation. nih.gov | Mycoplasma pneumoniae-infected mice nih.gov |

| Substance P (SP) | In-vivo | Downregulation of protein and mRNA expression. nih.gov | Mycoplasma pneumoniae-infected mice nih.gov |

| Calcitonin Gene-Related Peptide (CGRP) | In-vivo | Downregulation of protein and mRNA expression. nih.gov | Mycoplasma pneumoniae-infected mice nih.gov |

Cytochrome P450 Enzyme System Modulation

The influence of this compound on the cytochrome P450 (CYP) enzyme system, a critical component in the metabolism of a vast array of xenobiotics and endogenous compounds, has been a subject of scientific inquiry. The modulation of CYP enzymes, through either inhibition or induction, can lead to significant herb-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. sci-hub.sewcrj.net

Research has specifically investigated the effects of a derivative of this compound, namely methyl this compound, on the CYP system. A study utilizing a pregnane (B1235032) X receptor (PXR) reporter gene assay combined with liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) identified methyl this compound as a CYP inducer. sci-hub.se This induction is mediated through the activation of PXR, a nuclear receptor that plays a pivotal role in regulating the expression of CYP3A enzymes. sci-hub.se The study demonstrated that methyl this compound was among the constituents of a traditional Chinese medicine injection that exhibited the highest PXR-activating activity. sci-hub.se

It is crucial to distinguish that these findings are specific to the methylated form of this compound. As of the current available research, direct studies on the modulatory effects of the parent compound, this compound, on the cytochrome P450 enzyme system are not extensively detailed. Therefore, while its derivatives show clear inductive properties on certain CYP enzymes, the direct impact of this compound itself requires further investigation to be fully elucidated.

The table below outlines the modulatory effects observed for a derivative of this compound on the cytochrome P450 system.

| Compound | Target | Observed Effect | Mechanism of Action |

| Methyl this compound | Cytochrome P450 (CYP) enzymes | Induction sci-hub.se | Activation of the Pregnane X Receptor (PXR) sci-hub.se |

Molecular and Cellular Mechanisms of Action

Receptor Binding and Ligand-Target Interactions (e.g., TRPA1)

Ophiopogonanone B has been identified as a ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a crucial protein involved in sensory signaling, including the cough reflex. nih.govfrontiersin.org The interaction between this compound and TRPA1 has been characterized through various methods, including Biacore surface plasmon resonance and in silico molecular docking simulations.

Research using Biacore fishing technology combined with UPLC-Q-TOF-MS analysis confirmed that this compound exhibits a robust and specific binding affinity for the TRPA1 protein. nih.govresearchgate.net Molecular docking studies further illuminated the nature of this interaction, simulating how the ligand fits into the protein's binding pocket. These simulations predicted a favorable binding energy of -7.4 kcal/mol, indicating a stable interaction. nih.govfrontiersin.org The docking analysis revealed that this compound fits well within a cavity of the TRPA1 protein, where it forms hydrophobic interactions with several key amino acid residues. frontiersin.org

Table 1: Molecular Docking Results for this compound and TRPA1 An interactive data table summarizing the binding characteristics between this compound and the TRPA1 protein.

| Parameter | Value | Source |

|---|---|---|

| Target Protein | Transient Receptor Potential Ankyrin 1 (TRPA1) | nih.gov |

| Binding Energy | -7.4 kcal/mol | nih.govfrontiersin.org |

| Interacting Amino Acid Residues | LEU-708, TRP-711, GLU-854, LEU-1023 | frontiersin.org |

| Primary Interaction Type | Hydrophobic Forces | frontiersin.org |

Activation of the TRPA1 channel typically leads to an influx of calcium ions (Ca2+), which in turn triggers the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). frontiersin.org By binding to TRPA1, this compound interferes with this pathway, ultimately leading to the downstream effects on gene and protein expression discussed in section 6.3.

Intracellular Signaling Pathway Perturbations (e.g., Rho Activation, NADPH Pathway)

This compound influences cellular function by perturbing key intracellular signaling pathways, including the Rho GTPase and NADPH oxidase pathways.

Rho Activation The Rho family of small GTPases, including RhoA, are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. nih.gov This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which promote inactivation. nih.govplos.org Active Rho GTPases interact with downstream effectors to regulate a multitude of cellular processes, including cytoskeletal dynamics. nih.govmdpi.com Research has indicated that Methylthis compound (MOB), a closely related homoisoflavonoid, promotes the activation of Rho. researchgate.net

NADPH Pathway The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase pathway is a critical source of cellular reactive oxygen species (ROS). Methylthis compound (MO-B) has been shown to exert protective effects on human umbilical vein endothelial cells (HUVECs) by modulating this pathway. nih.gov In studies where HUVECs were exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, MO-B treatment was found to inhibit the production of the lipid peroxidation product malondialdehyde (MDA) and ROS, while enhancing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov

A key mechanism in this process is the modulation of p22phox, an essential membrane-associated subunit of the NADPH oxidase enzyme. nih.gov Oxidative stress induced a notable increase in p22phox mRNA and protein expression, which was inhibited by treatment with MO-B. This suggests that this compound's antioxidant effects are mediated, at least in part, through the downregulation of the NADPH oxidase pathway via the inhibition of p22phox expression. nih.gov

Regulation of Gene and Protein Expression (e.g., TRPA1, SP, CGRP mRNA/protein)

A significant mechanism of action for this compound is its ability to regulate the expression of specific genes and their corresponding proteins, particularly those involved in neuro-inflammatory responses. In studies using a mouse model of Mycoplasma pneumoniae infection, which is characterized by an up-regulation of cough-related proteins, this compound demonstrated potent regulatory effects. nih.govnih.gov

The expression of TRPA1, Substance P (SP), and Calcitonin Gene-Related Peptide (CGRP) was found to be significantly elevated in the lung tissue of the infected model group. nih.gov Treatment with this compound led to a significant downregulation of these molecules at both the messenger RNA (mRNA) and protein levels. nih.govnih.govresearchgate.net The reduction in mRNA was quantified using real-time polymerase chain reaction (RT-PCR), while the decrease in protein levels was observed through immunohistochemistry. nih.govresearchgate.net SP and CGRP are neuropeptides released from sensory nerve endings that are key mediators of neurogenic inflammation and the cough reflex. frontiersin.org By decreasing the expression of TRPA1, SP, and CGRP, this compound effectively mitigates the underlying molecular drivers of the inflammatory response in the studied models. nih.govresearchgate.net

Table 2: Effect of this compound on Gene and Protein Expression in Lung Tissue An interactive data table detailing the regulatory effect of this compound on key neuro-inflammatory markers.

| Target Molecule | Molecular Level | Effect of this compound | Method of Detection | Source |

|---|---|---|---|---|

| TRPA1 | mRNA | Downregulation | Real-Time PCR | nih.gov |

| TRPA1 | Protein | Downregulation | Immunohistochemistry | nih.govfrontiersin.org |

| Substance P (SP) | mRNA | Downregulation | Real-Time PCR | nih.gov |

| Substance P (SP) | Protein | Downregulation | Immunohistochemistry | nih.gov |

| CGRP | mRNA | Downregulation | Real-Time PCR | nih.gov |

| CGRP | Protein | Downregulation | Immunohistochemistry | nih.govresearchgate.net |

Enzymatic Catalysis Inhibition Mechanisms (e.g., Tyrosinase, HIF-1α)

This compound also functions by directly inhibiting the catalytic activity of specific enzymes, namely Tyrosinase and Hypoxia-Inducible Factor-1α (HIF-1α).

Tyrosinase Inhibition Tyrosinase is the key enzyme in the biochemical pathway of melanin (B1238610) synthesis. medicaljournals.se Its inhibition is a target for agents that regulate pigmentation. Methylthis compound (MO-B) has been shown to inhibit mushroom tyrosinase activity through a reversible mixed-inhibition mechanism. nih.gov This type of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. The half-inhibitory concentration (IC₅₀) for MO-B against tyrosinase was determined to be (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹. nih.gov The primary forces driving the interaction between MO-B and tyrosinase are hydrophobic interactions and hydrogen bonding. nih.govrsc.org Molecular docking studies suggest that the methoxy (B1213986) group of MO-B coordinates with the copper ions located in the active site of the tyrosinase enzyme, thereby blocking substrate entry and inhibiting its catalytic function. nih.govrsc.org

HIF-1α Inhibition Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). researchgate.net The alpha subunit, HIF-1α, is the oxygen-regulated component. Under hypoxic conditions, HIF-1α stabilization leads to the transcription of genes involved in processes like angiogenesis, such as vascular endothelial growth factor (VEGF). researchgate.net Methylthis compound (MOB) was found to inhibit HIF-1α activity, with an IC₅₀ value of 2.2 µg/mL. researchgate.net Further investigation revealed that MOB inhibits the activation of the hypoxia-response element (HRE), the DNA sequence to which HIF-1 binds to initiate gene transcription. researchgate.net The mechanism involves the destabilization of the HIF-1α protein in a manner that is dependent on proteasome activity and the tumor suppressor protein p53. researchgate.net This destabilization prevents the accumulation of HIF-1α and consequently inhibits the expression of its target genes, like VEGF. researchgate.netresearchgate.net

Table 3: Enzymatic Inhibition by this compound Derivatives An interactive data table summarizing the inhibitory activity of this compound derivatives on Tyrosinase and HIF-1α.

| Enzyme Target | Compound Tested | Inhibition Mechanism | IC₅₀ Value | Source |

|---|---|---|---|---|

| Tyrosinase | Methylthis compound (MO-B) | Reversible mixed-inhibition | (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹ | nih.gov |

| HIF-1α | Methylthis compound (MOB) | Destabilization of HIF-1α protein | 2.2 µg/mL | researchgate.net |

Advanced Analytical Techniques for Ophiopogonanone B Research

Spectroscopic and Spectrometric Methodologies

Ultra-violet (UV) spectroscopy is also employed, often in conjunction with chromatographic methods, for the detection of Ophiopogonanone B. The UV wavelength for detection has been set at various points, including 206 nm, during high-performance liquid chromatography (HPLC) analyses of extracts from Ophiopogon japonicus. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized for the quantitative analysis of various compounds in O. japonicus, including Methylthis compound. This technique offers high sensitivity and selectivity for detecting and quantifying specific analytes in complex mixtures. mdpi.com Furthermore, ultra-high performance liquid chromatography combined with quadrupole time-of-flight tandem mass spectrometry (LC-Q/TOF-MS) is a powerful tool for identifying metabolites of related homoisoflavonoids, providing insights into their biotransformation. researchgate.netresearchgate.net

Table 1: Spectroscopic and Spectrometric Data for this compound and Related Compounds

| Technique | Application | Key Findings/Parameters |

| NMR & MS | Structural elucidation of homoisoflavonoids. uibk.ac.at | Provides data on molecular structure and fragmentation. uibk.ac.at |

| UV Spectroscopy | Detection in HPLC analysis. | Wavelengths set at 206 nm for detection. researchgate.net |

| LC-MS/MS | Quantitative analysis. | Enables sensitive and selective quantification. mdpi.com |

| LC-Q/TOF-MS | Metabolite identification. | Characterizes metabolites based on mass and fragmentation. researchgate.netresearchgate.net |

Chromatographic Separation and Quantification for Research Applications

Chromatographic techniques are indispensable for the separation and quantification of this compound from the complex chemical matrix of Ophiopogon japonicus extracts. High-performance liquid chromatography (HPLC) is a commonly used method for creating chemical fingerprints of these extracts. researchgate.net In such analyses, a C18 column is often employed with a gradient elution system, typically involving a mixture of methanol (B129727) and an acidified aqueous phase. researchgate.net

Ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), offers higher resolution and sensitivity for separating and identifying compounds like Methylthis compound. nih.gov These methods can distinguish between closely related compounds in extracts from different geographical origins. nih.gov For quantitative purposes, UPLC-tandem mass spectrometry (UPLC-MS/MS) provides a robust and reliable method, demonstrating good regression and recovery in analyses. researchgate.netmdpi.com

The optimization of chromatographic conditions, including the choice of column, mobile phase composition, and gradient, is critical for achieving well-separated and reproducible chromatograms. researchgate.net For instance, a common setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comnih.govmdpi.com

Table 2: Chromatographic Conditions for the Analysis of this compound and Related Compounds

| Method | Column | Mobile Phase Example | Detection |

| HPLC | Thermal hypersil gold (250 mm × 4.6 mm, 5 μm) researchgate.net | Methanol and phosphoric acid-water (0.5%) researchgate.net | UV (206 nm) researchgate.net |

| UPLC-Q/TOF-MS | Waters UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov | Acetonitrile with 0.1% ammonium formate and water with 0.1% formic acid nih.gov | ESI (+/-) nih.gov |

| UPLC-MS/MS | Agilent Poroshell 120 SB C18 (100 mm × 2.1 mm, 2.7 μm) mdpi.com | Acetonitrile and water with 0.1% formic acid mdpi.com | MRM in positive and negative ion modes mdpi.com |

In Silico Modeling and Molecular Docking Studies

In silico modeling and molecular docking have become valuable tools in modern drug discovery and pharmacology to predict the interaction between a small molecule like this compound and its potential protein targets. oamjms.eumdpi.com These computational techniques allow researchers to simulate the binding of a ligand to the active site of a receptor, providing insights into the binding affinity and the specific molecular interactions involved. pensoft.netbenthamscience.com

Molecular docking studies can help in identifying potential mechanisms of action for natural compounds. For instance, docking simulations can reveal the binding energy and key amino acid residues involved in the interaction between a compound and a target protein. researchgate.net This information can guide further experimental studies to validate the predicted interactions. The process typically involves obtaining the 3D structure of the target protein from a database and using specialized software to predict the most favorable binding pose of the ligand. oamjms.eubenthamscience.com

While specific in silico studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies are well-established for similar natural products. These studies often assess pharmacokinetic properties and potential toxicity through computational models before any preclinical testing. pensoft.net

Histological and Morphological Assessments in Preclinical Studies

Histological and morphological assessments are crucial in preclinical studies to evaluate the effects of a compound on tissue structure. waxitinc.comnih.gov These examinations involve the microscopic analysis of tissue sections to identify any changes at the cellular level. waxitinc.com Techniques like Hematoxylin and Eosin (H&E) staining are standard for visualizing tissue morphology and detecting abnormalities. waxitinc.com

In the context of research on compounds from Ophiopogon japonicus, histological analysis has been used to observe changes in tissue morphology. researchgate.net For example, in studies investigating the effects of substances on lung tissue, Masson's trichrome staining can be used to assess collagen deposition and fibrosis. researchgate.net

The process of histological assessment is vital for understanding the potential impact of a compound on different organs. nih.gov It is an essential component of toxicity studies, helping to identify any adverse effects on tissue structure. nih.gov While direct histological data for this compound is limited in the search results, the general methodology is a standard part of preclinical evaluation for any new therapeutic agent. waxitinc.combiorxiv.orgnih.gov

Biosynthetic Pathways and Secondary Metabolite Context

Position within Homoisoflavonoid Biosynthesis

The biosynthesis of Ophiopogonanone B is a complex process situated within the broader phenylpropanoid and flavonoid pathways. Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C1-C6), which distinguishes them from the more common C15 skeleton of flavonoids. The biosynthesis is understood to originate from precursors synthesized through the general flavonoid pathway.

Research, including transcriptomic and metabolomic analyses of Ophiopogon japonicus, has helped to elucidate the initial steps leading to the core structure of homoisoflavonoids. nih.govnih.gov The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This molecule is a key intermediate in phenylpropanoid metabolism.

The subsequent crucial step is the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone (B49325) Synthase (CHS) , to form a naringenin (B18129) chalcone. This chalcone is considered the direct precursor for the biosynthesis of homoisoflavonoids. thieme-connect.de From this chalcone intermediate, the pathway diverges from standard flavonoid synthesis to create the characteristic 3-benzylchroman-4-one structure of homoisoflavanones like this compound.

While the upstream pathway to the chalcone precursor is well-established and involves several key enzymes, the specific enzymatic steps that convert the chalcone into this compound are not yet fully characterized. The general proposed transformation involves cyclization, methylation, and other modifications. The expression of genes encoding enzymes such as phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , 4-coumarate-CoA ligase (4CL) , and chalcone isomerase (CHI) has been shown to be correlated with the accumulation of flavonoids in Ophiopogon japonicus, indicating their role in providing the necessary precursors for this compound synthesis. nih.govnih.gov

Key Enzymes in the Upstream Biosynthetic Pathway of Homoisoflavonoids in Ophiopogon japonicus

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA. nih.govnih.gov |

| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcone. nih.gov |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones into flavanones. nih.govnih.gov |

Factors Influencing this compound Accumulation in Plant Sources

The concentration of this compound in Ophiopogon japonicus is not static and can be significantly influenced by a variety of external factors, both abiotic (non-living) and biotic (living). These factors can trigger changes in the plant's metabolic processes, leading to either an increase or decrease in the synthesis and accumulation of this compound.

Abiotic Factors

Abiotic stressors play a crucial role in modulating the secondary metabolism of plants. Studies have shown that factors such as chemical treatments and environmental stress significantly impact the levels of homoisoflavonoids.

Plant Growth Regulators: The application of plant growth regulators like paclobutrazol (B33190) has been studied for its effect on O. japonicus. While paclobutrazol can increase the yield of tuberous roots, it has been shown to have a negative regulatory effect on the accumulation of certain secondary metabolites. Research indicates that the application of paclobutrazol can lead to a significant decrease in the content of some flavonoids. mdpi.comnih.gov One study reported that paclobutrazol use distinctly reduced the total flavonoid content in Ophiopogonis Radix. mdpi.com

Drought Stress: Drought is a significant abiotic stress that affects plant growth and metabolism. Integrative metabolomics and transcriptomics studies on Ophiopogon japonicus have revealed that drought stress can induce changes in the flavonoid synthesis pathway. nih.govresearchgate.net The plant responds to drought by altering the expression of key genes in the flavonoid pathway, which in turn affects the accumulation of various metabolites, including homoisoflavonoids. nih.gov

Heavy Metal Stress: Exposure to heavy metals such as cadmium (Cd) can elicit a defense response in plants, often leading to an increased production of secondary metabolites like flavonoids. In O. japonicus, Cd stress has been shown to significantly increase the total flavonoid content in a concentration-dependent manner. nih.gov This response is linked to the up-regulation of genes involved in flavonoid biosynthesis, such as PAL and 4CL. nih.gov

Summary of Abiotic Factors Affecting Homoisoflavonoid Accumulation in Ophiopogon japonicus

| Factor | Type | Effect on Homoisoflavonoid/Flavonoid Content | Reference |

| Paclobutrazol | Chemical | Generally decreases accumulation. | mdpi.com |

| Drought | Environmental | Modulates the expression of biosynthetic genes, affecting accumulation. | nih.gov |

| Cadmium | Environmental | Increases accumulation by up-regulating biosynthetic genes. | nih.gov |

| Waterlogging | Environmental | Downregulates the phenylpropanoid pathway, affecting accumulation. | mdpi.com |

Biotic Factors

Biotic factors involve interactions between plants and other living organisms. These interactions can also influence the production of secondary metabolites as part of the plant's defense mechanisms.

Intercropping: The practice of growing different crops in close proximity can influence the soil microbiome and plant health. Intercropping Ophiopogon japonicus with tea plants has been observed to improve the soil's microbial community and reduce the incidence of disease in the tea plants. mdpi.com While direct quantitative data on this compound is not specified, such changes in growing conditions and plant health can have an indirect effect on the plant's secondary metabolism.

Elicitors: In a broader context of plant biotechnology, the application of biotic elicitors (substances of biological origin, such as fungal extracts or polysaccharides) is a known strategy to stimulate the production of secondary metabolites in plant cell cultures. mdpi.comnih.gov These elicitors mimic pathogen attacks, triggering the plant's defense responses, which include the synthesis of compounds like flavonoids. While specific studies on using biotic elicitors to increase this compound are not detailed, this remains a potential area for influencing its production under controlled conditions.

Future Directions and Research Perspectives

Elucidation of Novel Biological Activities

While preliminary research has identified Ophiopogonanone B's cytotoxic effects against certain cancer cells, its structural similarity to other bioactive homoisoflavonoids suggests a broader therapeutic potential. medchemexpress.com Future investigations should systematically screen for a wider range of biological activities.

Anti-inflammatory and Immunomodulatory Effects: The rhizome of Ophiopogon japonicus has been traditionally used to treat inflammatory diseases. nih.gov Related homoisoflavonoids from the plant have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and IL-8. nih.govnih.gov Future studies should specifically evaluate this compound's capacity to modulate key inflammatory pathways, such as the MAPK and NF-κB signaling cascades, in various inflammatory disease models. nih.gov

Neuroprotective Potential: Other homoisoflavonoids, such as Methylophiopogonanone A (MO-A), have demonstrated protective effects in models of cerebral ischemia/reperfusion injury. nih.gov Given that neuroinflammation is a critical component of neurodegenerative diseases, the anti-inflammatory properties observed in related compounds suggest a potential neuroprotective role for this compound. researchgate.net Research into its effects on microglial activation, neuronal survival, and blood-brain barrier integrity is a promising avenue. nih.govresearchgate.net

Cardioprotective Applications: The extract of Ophiopogon japonicus and its active constituents have shown beneficial effects on the cardiovascular system. nih.govresearchgate.net A related compound, Methylthis compound (MO-B), protects human umbilical vein endothelial cells (HUVECs) from oxidative stress-induced apoptosis, indicating a potential role in mitigating atherosclerosis. nih.gov Future research should explore this compound's direct effects on cardiomyocytes, vascular smooth muscle cells, and endothelial function to assess its potential in treating conditions like heart failure and coronary heart disease. nih.gov

Metabolic Regulation: While less explored, other compounds from Ophiopogon japonicus, such as polysaccharides and ophiopogonin D, have been investigated for their roles in regulating energy and fatty acid metabolism. bris.ac.ukresearchgate.net This opens a speculative but intriguing possibility that this compound could influence metabolic pathways, warranting preliminary screening in models of diabetes and obesity.

| Biological Activity | Current Evidence/Rationale | Potential Future Research Area |

|---|---|---|

| Anticancer | Demonstrated cytotoxicity against human lung cancer A5A9 cell line (IC50 of 15.42 μM). medchemexpress.com | Screening against a wider panel of cancer cell lines; in vivo efficacy studies. |

| Anti-inflammatory | Related homoisoflavonoids from the source plant inhibit pro-inflammatory mediators like NO, IL-6, and IL-8. nih.govnih.gov | Investigation in models of chronic inflammatory diseases (e.g., arthritis, IBD). |

| Neuroprotective | Related compounds show protection in cerebral ischemia models and inhibit neuroinflammation. nih.govresearchgate.net | Studies in models of Alzheimer's, Parkinson's, and ischemic stroke. |

| Cardioprotective | Related compounds protect endothelial cells from oxidative stress. nih.gov The source plant extract improves cardiac hemodynamics. researchgate.net | Evaluation of effects on myocardial contractility and prevention of atherosclerosis. |

| Metabolic Regulation | Other constituents from O. japonicus show effects on energy and lipid metabolism. bris.ac.ukresearchgate.net | Screening for anti-diabetic and anti-obesity properties. |

Advanced Mechanistic Studies

A critical step in developing this compound as a therapeutic lead is to precisely define its mechanism of action at the molecular level. Building on studies of related compounds, future research can target specific signaling pathways and proteins.

The primary focus should be on validating and expanding upon the mechanisms identified for closely related homoisoflavonoids. For instance, MO-B has been shown to exert its protective effects by inhibiting the NADPH oxidase pathway through the downregulation of its p22phox subunit, thereby reducing reactive oxygen species (ROS) production. nih.gov It also modulates apoptosis by affecting the Bax/Bcl-2 ratio and caspase-3 activity and inhibits the activity of hypoxia-inducible factor (HIF)-1. nih.govresearchgate.net Advanced studies should use techniques like transcriptomics, proteomics, and targeted molecular assays to confirm if this compound shares these mechanisms and to identify its unique molecular targets. Investigating its influence on key signaling hubs like the MAPK, NF-κB, and Hippo pathways is essential for understanding its pleiotropic effects. nih.govbohrium.comresearchgate.net

| Pathway/Target | Potential Role in Bioactivity | Rationale from Related Compounds |

|---|---|---|

| NADPH Oxidase (p22phox) | Antioxidant, Cardioprotective | MO-B downregulates p22phox, reducing oxidative stress in endothelial cells. nih.gov |

| Bax/Bcl-2 & Caspase-3 | Anticancer, Cytoprotective | MO-B modulates these apoptosis-related proteins. nih.gov |

| HIF-1 (Hypoxia-Inducible Factor-1) | Anticancer | MO-B inhibits HIF-1 activity, a key regulator in tumor survival. nih.govresearchgate.net |

| MAPK Pathway (ERK1/2, JNK) | Anti-inflammatory | Homoisoflavonoids from O. japonicus inhibit phosphorylation of ERK1/2 and JNK. nih.gov |

| NF-κB Pathway | Anti-inflammatory, Anticancer | A common target for flavonoids involved in inflammation and cell survival. nih.govmdpi.com |

| Hippo Pathway (YAP) | Anticancer | Ophiopogonin B, another compound from the plant, induces apoptosis via the Hippo pathway. bohrium.com |

Development of Structure-Activity Relationship Models

To guide the rational design of more potent derivatives, the development of a comprehensive structure-activity relationship (SAR) model for this compound is crucial. SAR studies systematically alter the chemical structure of a lead compound to determine which functional groups and structural features are essential for its biological activity. nih.gov

A future research program should involve the synthesis of a library of this compound derivatives with systematic modifications to its core structure:

Ring B: Altering the substitution pattern of the hydroxyl group to understand its importance for activities like antioxidant and anti-inflammatory effects, as has been shown for other flavonoids. nih.govmdpi.com

C Ring and Linker: Modifying the chromanone core and the single carbon bridge that defines it as a homoisoflavonoid could yield insights into structural requirements for selectivity.

By correlating these structural changes with their effects in various bioassays, researchers can build predictive 3D-QSAR (Quantitative Structure-Activity Relationship) models. nih.gov These computational models will help to identify the key pharmacophoric features necessary for activity and guide the design of new compounds with enhanced therapeutic properties.

Exploration of Analogues for Enhanced Bioactivity and Selectivity

Building upon SAR data, the next logical step is the synthesis and evaluation of novel analogues of this compound. The goal of analogue development is to improve upon the parent compound's properties, such as increasing potency, enhancing selectivity for a specific target, and improving pharmacokinetic properties like bioavailability and metabolic stability. scielo.br

Several synthetic strategies could be employed:

Functional Group Modification: Introducing different functional groups (e.g., amines, halogens, alkyl chains) at various positions on the homoisoflavonoid scaffold to optimize interactions with biological targets.

Molecular Hybridization: Combining the core structure of this compound with pharmacophores from other known bioactive molecules to create hybrid compounds with potentially synergistic or novel activities. nih.gov This approach has been successful in creating potent anticancer isoflavone (B191592) derivatives. nih.gov

Scaffold Hopping: Replacing the chromanone core with other heterocyclic systems while retaining the key pharmacophoric elements to discover novel chemical series with improved drug-like properties.

Through these forward-thinking research directions—spanning the discovery of novel bioactivities, deep mechanistic elucidation, and rational drug design—the full therapeutic potential of this compound can be systematically explored and potentially translated into new therapeutic agents.

Q & A

Q. How can researchers structure a literature review to identify gaps in this compound studies?

- Methodological Answer : Use systematic review frameworks (PRISMA) to catalog existing findings. Create a matrix categorizing studies by:

- Pharmacological Effects : Anti-inflammatory, antioxidant, etc.

- Model Systems : In vitro, in vivo, clinical.

- Highlight under-researched areas (e.g., synergistic interactions with other phytochemicals) .

Q. What are best practices for documenting negative or inconclusive results in this compound research?

- Methodological Answer : Publish negative findings in repositories like Figshare or Zenodo. Detail experimental conditions (e.g., batch variability, solvent used) to aid troubleshooting. Use neutral language (e.g., “no significant effect observed under tested conditions”) to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.